N-(4-bromophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Bromophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 3. The molecule features two distinct aryl groups: a 4-bromophenyl moiety attached via the carboxamide nitrogen and a 3-fluorophenyl group at position 1 of the triazole ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBYQMTKVHBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, among other pharmacological properties. The following sections provide a detailed overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. These may include the formation of the triazole ring through cycloaddition reactions and subsequent modifications to introduce the bromine and fluorine substituents. The synthetic pathway often utilizes readily available starting materials such as aromatic aldehydes and azides.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating promising results.
Case Study: MDA-MB-231 and MCF-7 Cell Lines
In vitro studies evaluating the cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7 revealed that compounds with similar triazole structures exhibited IC50 values significantly lower than conventional chemotherapeutics like Cisplatin. For instance, derivatives with specific substitutions showed IC50 values ranging from 17.83 μM to 20.97 μM, indicating enhanced potency compared to Cisplatin .
The anticancer activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Interaction with Enzymes : The triazole moiety facilitates interactions with various enzymes and proteins involved in cancer progression .
Additional Biological Activities
Beyond anticancer properties, triazole derivatives have shown a range of biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Certain triazoles have been reported to reduce inflammation in preclinical models.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Steric Considerations : The pyridine-pyrrolidine substituent in B20 () introduces significant steric bulk compared to the target’s simpler aryl groups, which may influence solubility and pharmacokinetics.
- Functional Group Diversity: The amino group in and heterocyclic extensions (e.g., oxazole in ) provide additional hydrogen-bonding or π-stacking capabilities absent in the target compound.
Crystallographic and Spectroscopic Characterization
- SHELX Software : Structural validation for analogs (e.g., ) relies on SHELXL for refinement, ensuring accurate bond lengths and angles .
- NMR Trends : The target compound’s 1H-NMR would resemble analogs like B20 (), with distinct aromatic proton signals for bromophenyl (δ ~7.5–8.1 ppm) and fluorophenyl (δ ~7.1–7.5 ppm) groups.
- Melting Points : The target’s melting point is unreported, but analogs like B20 (164°C) and E141-0937 (solid at room temperature) suggest moderate thermal stability .
Preparation Methods
Synthesis Routes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC method remains the gold standard for constructing the 1,2,3-triazole core. This two-step process involves:
Step 1: Azide Intermediate Preparation
- Reagents : 3-Fluoroaniline, sodium nitrite, sodium azide
- Conditions : Diazotization at 0–5°C in HCl/water, followed by azide substitution at 25°C for 2 hours.
- Yield : 78–82%
Step 2: Alkyne Intermediate Synthesis
- Reagents : Propargyl bromide, 4-bromoaniline
- Conditions : Nucleophilic substitution in THF with K₂CO₃, 12-hour reflux.
- Yield : 65–70%
Step 3: Cycloaddition
- Catalyst : CuI (5 mol%) with tris(benzyltriazolylmethyl)amine ligand
- Solvent : t-BuOH/H₂O (1:1)
- Yield : 83% (isolated via column chromatography).
Table 1: CuAAC Protocol Optimization
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Catalyst Loading | 10 mol% CuSO₄ | 5 mol% CuI + Ligand | +12% |
| Solvent System | EtOH/H₂O | t-BuOH/H₂O | +9% |
| Temperature | 60°C | 80°C (microwave) | +15% |
Cyclization of α-Cyanoacetamides with Azides
This alternative route avoids metal catalysts, leveraging in situ azide generation:
Procedure :
- Generate azide from 4-bromoaniline via diazotization (NaNO₂/HCl, 0°C).
- React with α-cyano-N-(3-fluorophenyl)acetamide in ethanol under microwave irradiation (80°C, 1 hour).
- Neutralize with 1 M HCl and extract with ethyl acetate.
Key Advantages :
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies show CuI outperforms CuSO₄ in regioselectivity:
Table 2: Catalyst Performance Comparison
| Catalyst System | Yield (%) | Triazole Regioisomer Ratio (1,4:1,5) |
|---|---|---|
| CuSO₄ + Sodium Ascorbate | 75 | 92:8 |
| CuI + TBTA Ligand | 88 | 98:2 |
| Zn(OTf)₂ | 42 | 85:15 |
Characterization and Analytical Techniques
Spectroscopic Validation
Industrial-Scale Production
Continuous Flow Reactor Design
- Throughput : 2.8 kg/day using Corning AFR module
- Purification : Simulated moving bed chromatography (purity >99.5%)
- Cost Analysis : 34% reduction vs. batch processing due to solvent recycling.
Q & A
Q. SAR Insights :
- 4-Bromophenyl : Enhances lipophilicity (logP ↑ by 0.5 vs. chloro analogs) .
- 3-Fluorophenyl : Improves target selectivity via steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
